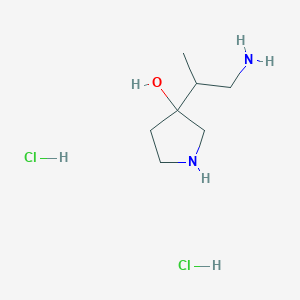
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with other chemical entities. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones produces γ-1H-pyrrolo[3,2-b]pyridines, indicating that amines can be used to synthesize complex heterocyclic structures . Another synthesis approach involves the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride to produce N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters . These methods suggest that the synthesis of "3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride" could potentially involve similar reactions between amines and suitable electrophiles.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride" can be complex, with multiple functional groups contributing to their chemical behavior. The presence of amino groups and other substituents, such as in the carbapenem derivatives discussed in paper , indicates that the structure of the compound may also exhibit a high degree of stereochemistry and functional diversity.
Chemical Reactions Analysis
The chemical reactions involving amines and diketones, as seen in paper , show that the presence of electron-withdrawing groups like trifluoromethyl can influence the regiochemistry of the reaction. This suggests that the chemical reactions of "3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride" would also be affected by the nature of substituents and the reaction conditions, such as the presence of Bronsted or Lewis acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The fluorescence properties of pyridine derivatives synthesized in paper indicate that the compound may also exhibit such properties, depending on its specific functional groups and molecular framework. Additionally, the antibacterial activity of aminopropyl and aminopropenyl pyrrolidine derivatives suggests that "3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride" could potentially have biological activity, which would be an important aspect of its physical and chemical properties profile.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Pyrrolidin-2-ones and their derivatives, including compounds related to 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride, are crucial in synthesizing various biologically active molecules and potential medicinal compounds (Rubtsova et al., 2020).
Methodology in Medicinal Chemistry
- The compound 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, demonstrates the significance of pyrrolidine derivatives in medicinal chemistry, offering insights into their synthesis and potential applications (Smaliy et al., 2011).
Enantiomer Synthesis
- The synthesis of enantiomers of similar compounds, using techniques like hydrolytic kinetic resolution, highlights the importance of such molecules in developing aminoalcohols with high enantiomeric purity, potentially applicable to 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride (Kulig et al., 2007).
Pyrrolidines in Industry
- Pyrrolidines, including related compounds, are used in medicine and industry, such as in dyes or agrochemical substances, emphasizing the diverse applications of such structures (Żmigrodzka et al., 2022).
Iminosugar Nucleoside Synthesis
- The synthesis of iminosugar nucleosides from related compounds sheds light on the versatility of pyrrolidine derivatives in creating complex molecular structures with potential biological activity (Hassan et al., 2004).
Molecular Structure Analysis
- Studies on the molecular structure of N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, a structurally related compound, provide insights into the conformation and potential interactions of pyrrolidine derivatives (Cabezas et al., 1988).
Pyrrolidine Homolog Synthesis
- Research on the synthesis of pyrrolidine homologs through hydrogenation processes highlights the chemical versatility and potential for creating structurally diverse compounds related to 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride (Bel'skii et al., 1963).
DNA and RNA Interaction
- Studies on compounds like N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, derived from similar structures, demonstrate their potential in stabilizing DNA and RNA structures, suggesting possible applications in genetic research and therapy (Filichev & Pedersen, 2003).
Eigenschaften
IUPAC Name |
3-(1-aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(4-8)7(10)2-3-9-5-7;;/h6,9-10H,2-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLBCHTLYNMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCNC1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


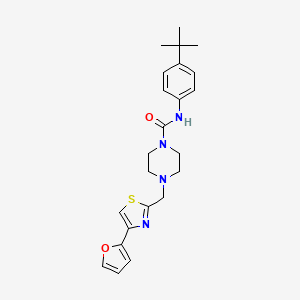
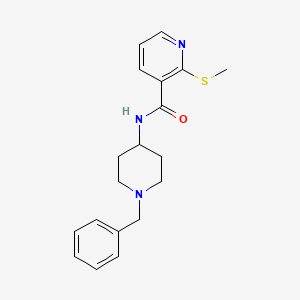
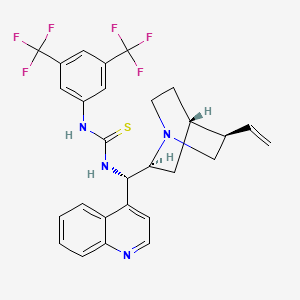
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
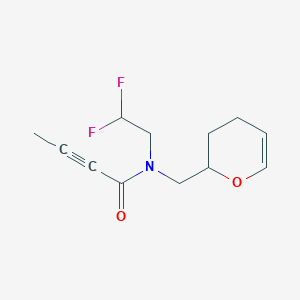
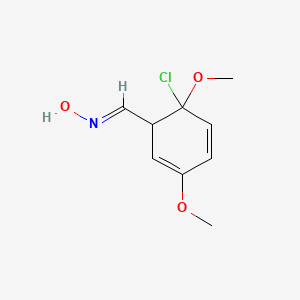
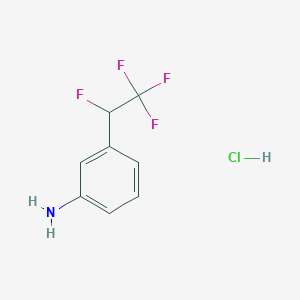
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)
![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)